5-Bromo-3-nitropyridine-2-carboxamide

Catalog No.
S812884
CAS No.
412035-35-9
M.F
C6H4BrN3O3
M. Wt
246.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-3-nitropyridine-2-carboxamide

CAS Number

412035-35-9

Product Name

5-Bromo-3-nitropyridine-2-carboxamide

IUPAC Name

5-bromo-3-nitropyridine-2-carboxamide

Molecular Formula

C6H4BrN3O3

Molecular Weight

246.02 g/mol

InChI

InChI=1S/C6H4BrN3O3/c7-3-1-4(10(12)13)5(6(8)11)9-2-3/h1-2H,(H2,8,11)

InChI Key

OTFOXVHWINGUKW-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1[N+](=O)[O-])C(=O)N)Br

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])C(=O)N)Br

5-Bromo-3-nitropyridine-2-carboxamide is a heterocyclic organic compound characterized by the presence of a pyridine ring substituted with bromine and nitro groups, as well as a carboxamide functional group. Its molecular formula is C6H4BrN3O2, and it has a molecular weight of approximately 218.01 g/mol. The compound features a bromine atom at the 5-position and a nitro group at the 3-position of the pyridine ring, along with a carboxamide group at the 2-position. This specific arrangement contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals .

Typical of nitropyridine derivatives. These include:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of new derivatives.
  • Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, which can significantly alter the compound's biological activity.
  • Formation of Amides: The carboxamide functionality allows for further reactions to create more complex molecules through coupling reactions with amines or alcohols .

Compounds containing nitropyridine structures often exhibit notable biological activities. Specifically, 5-Bromo-3-nitropyridine-2-carboxamide has been studied for its potential antibacterial and antifungal properties. Its structural components may interact with biological targets, leading to inhibition of microbial growth. Additionally, related compounds have shown promise in anticancer research due to their ability to interfere with cellular processes .

The synthesis of 5-Bromo-3-nitropyridine-2-carboxamide can be achieved through several methods:

  • Starting from 3-Nitropyridine: Bromination followed by carboxamidation can yield the target compound.
  • Direct Nitration and Bromination: Using nitrating agents on brominated pyridine derivatives can facilitate the formation of 5-Bromo-3-nitropyridine intermediates, which can then be converted into carboxamides through reaction with amides .
  • Multistep Synthesis: A combination of reactions involving nitration, bromination, and subsequent functional group transformations.

5-Bromo-3-nitropyridine-2-carboxamide finds applications in various fields:

  • Pharmaceuticals: As a building block for synthesizing biologically active compounds.
  • Agrochemicals: Used in the development of pesticides and herbicides due to its antimicrobial properties.
  • Material Science: Investigated for use in organic electronics due to its electronic properties .

Studies on the interactions of 5-Bromo-3-nitropyridine-2-carboxamide with biological systems indicate potential pathways for drug development. Interaction studies often focus on:

  • Protein Binding: Understanding how this compound interacts with specific proteins can elucidate its mechanism of action.
  • Enzyme Inhibition: Assessing its role as an inhibitor in metabolic pathways can provide insights into therapeutic applications .

Several compounds share structural similarities with 5-Bromo-3-nitropyridine-2-carboxamide. Here is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesSimilarity
5-Bromo-6-methyl-3-nitropyridin-2-amineMethyl group at the 6-position0.91
2-Amino-5-bromo-4-methyl-3-nitropyridineAmino group at the 2-position0.90
2-Amino-4-bromo-3-nitropyridineAmino group at the 2-position0.90
5-Bromo-6-chloro-3-nitropyridin-2-amineChlorine substitution instead of bromine0.84
5-Bromo-2-nitropyridin-3-amineDifferent positioning of nitro and amino groups0.83

The uniqueness of 5-Bromo-3-nitropyridine-2-carboxamide lies in its specific combination of functional groups and their positions on the pyridine ring, which influence its reactivity and biological activity compared to these similar compounds .

XLogP3

0.6

Dates

Modify: 2023-08-16

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